
Ethyl 3-hexyldec-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hexyldec-3-enoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes a long alkyl chain and a double bond, making it a versatile molecule in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-hexyldec-3-enoate can be synthesized through the esterification of 3-hexyldec-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 3-hexyldec-3-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated ester, ethyl 3-hexyldecanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl 3-hexyldecanoate.
Substitution: Corresponding substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 3-hexyldec-3-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the fragrance and flavor industry, this compound is used to impart specific scents and flavors to products.
Wirkmechanismus
The mechanism by which ethyl 3-hexyldec-3-enoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond in the molecule is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated ester.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hexyldecanoate: The saturated analog of ethyl 3-hexyldec-3-enoate.
Ethyl 3-hexylhexanoate: A shorter chain ester with similar properties.
Uniqueness: this compound is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated analogs. The presence of the double bond also imparts distinct physical and chemical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
62444-18-2 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
ethyl 3-hexyldec-3-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-7-9-11-13-15-17(14-12-10-8-5-2)16-18(19)20-6-3/h15H,4-14,16H2,1-3H3 |
InChI-Schlüssel |
DNOAYDSVQUFKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C(CCCCCC)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
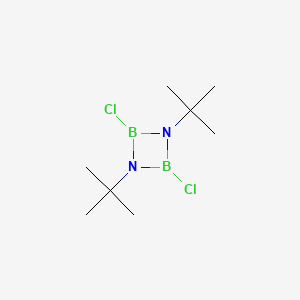



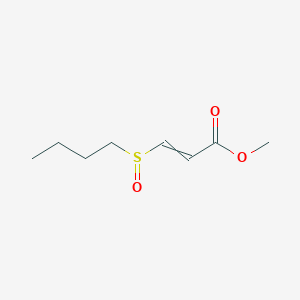
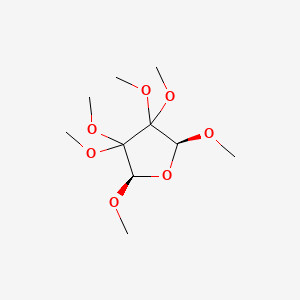
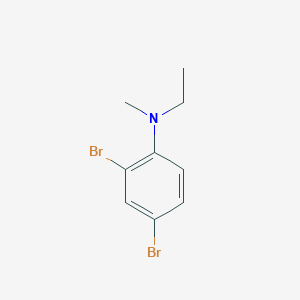
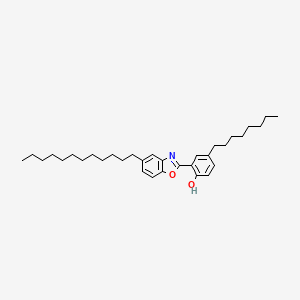
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
